molecular formula C14H6Cl2O4 B072103 6,7-Dichloro-1,4-dihydroxyanthraquinone CAS No. 1225-15-6

6,7-Dichloro-1,4-dihydroxyanthraquinone

Cat. No. B072103
CAS RN: 1225-15-6
M. Wt: 309.1 g/mol
InChI Key: GWFVWUQOSJGENT-UHFFFAOYSA-N
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Description

6,7-Dichloro-1,4-dihydroxyanthraquinone, also known as 6,7-Dichloroquinizarin, is an organic compound . It is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups . It is an orange or red-brown crystalline powder .


Synthesis Analysis

The synthesis of 6,7-Dichloro-1,4-dihydroxyanthraquinone can be achieved through the chlorination of 1,4-dihydroxyanthraquinone with thionyl chloride .


Molecular Structure Analysis

The molecular formula of 6,7-Dichloro-1,4-dihydroxyanthraquinone is C14H6Cl2O4 . The structure of the compound can be represented as Oc1ccc(O)c2C(=O)c3cc(Cl)c(Cl)cc3C(=O)c12 .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dichloro-1,4-dihydroxyanthraquinone is 309.1 g/mol . The compound has a topological polar surface area of 74.6 Ų . It has a complexity of 401 .

Scientific Research Applications

  • Acid-Base Indicator in Isopropyl Alcohol Medium : 1,4-Dihydroxyanthraquinone has been studied as an acid-base indicator in isopropyl alcohol, showing utility in determining weak organic acids with minimal error (Barbosa, Sánchez, & Bosch, 1984).

  • Suppression of DNA-Binding Activity of Aryl Hydrocarbon Receptor : Anthraquinones, including 1,4-dihydroxyanthraquinone derivatives, have been found to suppress the DNA-binding activity of the aryl hydrocarbon receptor, which is influenced by environmental contaminants like dioxins (Fukuda et al., 2009).

  • Photoinitiators in Photopolymerization : Dihydroxyanthraquinone derivatives have been used as photoinitiators for free radical and cationic photopolymerization, demonstrating significant potential under blue light irradiation (Zhang et al., 2016).

  • Synthesis and Optimization : The synthesis of 1,4-dihydroxyanthraquinone has been optimized for increased yield, indicating its importance in various applications (Shan-shan, 2009).

  • Cytotoxic Compounds in Cancer Research : Certain 1,4-dihydroxyanthraquinone derivatives have been identified as potent cytotoxic compounds against various cancer cell lines, suggesting their potential in cancer therapy (Ishmael, Nordquist, & Nordquist, 2005).

  • Anti-Trypanosomal Agents : Modified 1,4-dihydroxyanthraquinone derivatives have shown promising activity against Trypanosoma brucei parasites, making them potential candidates for trypanosomiasis treatment (Kisula et al., 2022).

  • Electrochemical Sensor Development : Molecularly imprinted polymers based on 1,4-dihydroxyanthraquinone have been developed for electrochemical sensing applications, highlighting its utility in analytical chemistry (Nezhadali, Senobari, & Mojarrab, 2016).

properties

IUPAC Name

6,7-dichloro-1,4-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFVWUQOSJGENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061630
Record name 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-1,4-dihydroxyanthraquinone

CAS RN

1225-15-6
Record name 6,7-Dichloro-1,4-dihydroxy-9,10-anthracenedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225156
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Record name 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy-
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Record name 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dichloro-1,4-dihydroxyanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DH Hua, K Lou, J Havens, EM Perchellet, Y Wang… - Tetrahedron, 2004 - Elsevier
Based on a rational approach, 6-substituted 1,4-anthracenediones were synthesized and found to exhibit potent cytotoxic activity against murine and human leukemic cells. The …
Number of citations: 31 www.sciencedirect.com
HP Straumann - 1991 - research-collection.ethz.ch
KUPFERKOMPLEXE (KOMPLEXCHEMIE); CHINONE (MONOCYCLISCHE AROMATISCHE KOHLENWASSERSTOFFE); NAPHTHOCHINONE (POLYCYCLISCHE KONDENSIERTE …
Number of citations: 0 www.research-collection.ethz.ch
Q Li, Q Li - 2014 - ora.ox.ac.uk
The main aim of the work reported is the design of proof-of-concept of at point-of-use hydrogen peroxide electrogeneration from air. The experimental work discussed within this thesis …
Number of citations: 3 ora.ox.ac.uk
R Nissim, C Batchelor-McAuley, Q Li… - Journal of …, 2012 - Elsevier
We report the use of a boron-doped diamond electrode and the selection of an optimal anthraquinone derivative, to unambiguously investigate the one-electron mediated oxygen …
Number of citations: 15 www.sciencedirect.com
BM Kolakowski - 1999 - dalspace.library.dal.ca
dissertation copies are in typewriterface, while others may be from any type of Page 1 GGGGGLGGGGGGG GGG aaYLL This manuscript has been reproduced from the microfilm master…
Number of citations: 4 dalspace.library.dal.ca

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